N-({1-[3-(2-furyl)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide
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Overview
Description
N-({1-[3-(2-furyl)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of kinase inhibitors and is known to have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
Mechanism of Action
N-({1-[3-(2-furyl)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and LCK. BTK is a crucial kinase involved in B-cell receptor signaling and is often dysregulated in B-cell malignancies. ITK and LCK are involved in T-cell receptor signaling and are important in the regulation of T-cell activation and proliferation. By inhibiting the activity of these kinases, this compound can modulate immune responses and potentially treat various diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the proliferation of various cancer cell lines, including B-cell lymphoma and multiple myeloma. It has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in preclinical models of autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of N-({1-[3-(2-furyl)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide is its high selectivity for BTK, ITK, and LCK, which reduces the potential for off-target effects. It also has good bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of this compound is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes.
Future Directions
There are several future directions for the research and development of N-({1-[3-(2-furyl)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. Another potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine the safety and efficacy of this compound in these diseases. Additionally, there is a need for the development of more potent and selective kinase inhibitors that can overcome resistance mechanisms and improve clinical outcomes.
Synthesis Methods
The synthesis of N-({1-[3-(2-furyl)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide involves several steps, including the reaction of 2-thiophenecarboxylic acid with 1-(3-(2-furyl)benzyl)piperidine, followed by the addition of N-methylpiperazine and subsequent purification steps. The final product obtained is this compound, which is a white crystalline powder.
Scientific Research Applications
N-({1-[3-(2-furyl)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell-specific protein tyrosine kinase (LCK). These kinases play a crucial role in the regulation of immune responses and are often dysregulated in various diseases.
properties
IUPAC Name |
N-[[1-[[3-(furan-2-yl)phenyl]methyl]piperidin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-22(21-9-4-12-27-21)23-14-18-6-2-10-24(16-18)15-17-5-1-7-19(13-17)20-8-3-11-26-20/h1,3-5,7-9,11-13,18H,2,6,10,14-16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJQLBPZYVXYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)C3=CC=CO3)CNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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